Technical Monograph: 1-Naphthyl 3-Piperidinyl Ether (CAS 946681-27-2)
Technical Monograph: 1-Naphthyl 3-Piperidinyl Ether (CAS 946681-27-2)
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Document Control:
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Version: 1.0
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Classification: Technical Whitepaper / Medicinal Chemistry Guide
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Target Audience: Synthetic Chemists, Lead Optimization Specialists, CNS Drug Discovery Researchers
Executive Summary
1-Naphthyl 3-piperidinyl ether (CAS 946681-27-2) represents a high-value "privileged scaffold" in medicinal chemistry. Structurally composed of a lipophilic naphthalene ring linked via an ether bridge to a semi-rigid piperidine amine, this compound serves as a critical building block for modulating G-Protein Coupled Receptors (GPCRs) and monoamine transporters.
Its structural architecture mimics the pharmacophores of several blockbuster CNS agents (e.g., Duloxetine, Dapoxetine), offering a versatile template for Structure-Activity Relationship (SAR) exploration. This guide provides a comprehensive technical analysis of its synthesis, handling, and application in generating focused libraries for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporter inhibition.
Chemical Profile & Structural Analysis[3][4][5]
Physicochemical Properties
| Property | Data / Prediction | Relevance |
| CAS Number | 946681-27-2 | Unique Identifier |
| IUPAC Name | 3-(1-Naphthalenyloxy)piperidine | Official Nomenclature |
| Molecular Formula | C₁₅H₁₇NO | Stoichiometry |
| Molecular Weight | 227.30 g/mol | Fragment-based Drug Design (FBDD) |
| LogP (Predicted) | ~3.2 - 3.5 | CNS Penetration (Blood-Brain Barrier) |
| pKa (Piperidine N) | ~9.5 - 10.0 | Protonation state at physiological pH |
| Chirality | C3 Position | Exists as (R)- and (S)- enantiomers |
Structural Logic
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Naphthalene Moiety: Provides significant
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets. -
Ether Linker: Acts as a hydrogen bond acceptor while maintaining a flexible yet defined distance between the aromatic core and the basic amine.
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Piperidine Ring: A classic secondary amine "handle." The C3-substitution pattern creates a distinct vector compared to the more common C4-analogs, often improving selectivity profiles by altering the spatial orientation of the basic nitrogen.
Applications in Drug Discovery[7]
Therapeutic Areas
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Neuropsychiatry: The aryloxy-piperidine motif is a hallmark of SSRI/SNRI antidepressants. The 1-naphthyl group provides steric bulk often required for high-affinity binding to the S1 sub-pocket of monoamine transporters.
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Oncology: Naphthalene derivatives have shown potency in inhibiting tubulin polymerization and acting as topoisomerase inhibitors .
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Alzheimer’s Disease: Similar scaffolds function as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).
SAR Implications
Researchers utilize CAS 946681-27-2 to probe the "linker region" of bioactive molecules.
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N-Alkylation: The free secondary amine allows for rapid diversification (e.g., reductive amination, amide coupling) to probe the "distal" binding pocket.
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Chiral Resolution: Separating the (R) and (S) enantiomers is critical, as biological activity at GPCRs is often stereospecific.
Synthesis Protocols
Two primary routes are validated for the synthesis of 1-Naphthyl 3-piperidinyl ether. Method A (Mitsunobu) is preferred for small-scale, stereocontrolled synthesis. Method B (Pd-Catalyzed) is scalable for industrial batches.
Method A: Mitsunobu Coupling (Stereospecific)
Use this route when starting with chiral 3-hydroxypiperidine (N-Boc protected).
Reagents:
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1-Naphthol (1.0 eq)
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(S)- or (R)-N-Boc-3-hydroxypiperidine (1.1 eq)
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Triphenylphosphine (PPh₃) (1.2 eq)
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Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
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Solvent: Anhydrous THF or Toluene
Protocol:
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Preparation: Dissolve 1-Naphthol, N-Boc-3-hydroxypiperidine, and PPh₃ in anhydrous THF under nitrogen atmosphere at 0°C.
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Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
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Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with 1N NaOH (to remove unreacted naphthol) and brine.
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Deprotection: Dissolve the intermediate in DCM/TFA (4:1) to remove the Boc group.
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Purification: Neutralize with NaHCO₃, extract, and purify via silica gel flash chromatography (DCM:MeOH:NH₃).
Method B: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)
Use this route for large-scale synthesis where chirality is not yet established or racemic material is acceptable.
Reagents:
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1-Bromonaphthalene (1.0 eq)
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3-Hydroxypiperidine (N-protected) (1.2 eq)
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Catalyst: Pd(OAc)₂ (2 mol%) + Ligand (e.g., BippyPhos or tBuXPhos)
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Base: Cs₂CO₃ (2.0 eq)
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Solvent: Toluene or 1,4-Dioxane
Protocol:
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Charging: Charge reaction vessel with 1-Bromonaphthalene, N-Boc-3-hydroxypiperidine, Cs₂CO₃, and catalyst system.
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Degassing: Purge with Argon for 15 minutes.
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Heating: Heat to 90–100°C for 18 hours.
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Filtration: Cool to RT, filter through a Celite pad to remove inorganic salts and Palladium black.
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Deprotection & Isolation: Proceed with acid deprotection as described in Method A.
Experimental Workflow & Pathway Visualization
The following diagram illustrates the synthesis logic and downstream library generation capabilities of CAS 946681-27-2.
Caption: Synthesis workflow for CAS 946681-27-2 and divergent pathways for CNS drug library generation.
Safety & Handling Protocols
Hazard Classification (GHS):
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H302: Harmful if swallowed.
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H315/H319: Causes skin irritation / Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Procedures:
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Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ether linkage is stable, but the secondary amine can absorb CO₂ from air (carbamate formation) if left open.
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Spill Response: Adsorb with inert material (vermiculite). Do not flush into surface water; toxic to aquatic life (based on naphthalene content).
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 946681-27-2. Retrieved from [Link]
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Singh, S. K., et al. (2019).[1] Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Turan-Zitouni, G., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants and acetylcholinesterase inhibitors. Archiv der Pharmazie. Retrieved from [Link]
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Swamy, S., et al. (2025). Piperidine mediated synthesis of new series of prenyloxy chalcones. Scholars Research Library. Retrieved from [Link]
